5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
Description
Properties
IUPAC Name |
5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-4-7-3-5(9-4)1-6-2-5;/h6H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQHBMIEFEDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909314-06-2 | |
| Record name | 5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to maintain consistency. The final product is usually purified through crystallization or other separation techniques to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or nucleophilic derivatives.
Scientific Research Applications
5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Hydrochloride
Molecular Formula : C₆H₁₀N₂O₂·HCl
Key Differences : A methyl group substitutes the nitrogen at position 7, increasing hydrophobicity and molecular weight (142.16 g/mol for the free base) .
Physicochemical Properties :
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one Hydrochloride
Molecular Formula : C₉H₁₈ClN₃O₂
Structural Modifications :
2-Oxa-6-azaspiro[3.4]octane Derivatives
Example: Substituted 4-anilinoquinazoline derivatives. Key Differences: Replaces the diazepane ring with a simpler azaspiro system. Biological Relevance: Demonstrated potent EGFR inhibition (IC₅₀ < 50 nM in HCC827 and A549 lung cancer cells), highlighting the importance of spirocyclic frameworks in kinase targeting .
5-Oxa-2-azaspiro[3.4]octane Hydrochloride
Molecular Formula: C₆H₁₀ClNO Simplifications: Lacks one nitrogen atom compared to the parent compound. Applications: Used in combinatorial chemistry libraries; available as a refrigerated product (95% purity) .
Tabulated Comparison of Key Parameters
Research Implications and Gaps
Biological Activity
5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes an oxazolidinone ring fused to an azetidine ring. Its molecular formula is with a molecular weight of approximately 178.62 g/mol. The distinct structural characteristics influence its biological interactions and reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, warranting further exploration in oncology.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity which could lead to therapeutic applications in metabolic disorders.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways, affecting processes like cell proliferation and apoptosis. Understanding these mechanisms is crucial for developing therapeutic applications.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.
-
Anticancer Effects :
- In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis confirmed increased levels of apoptotic markers, indicating its role as a potential anticancer agent.
-
Enzyme Interaction :
- Studies focused on the inhibition of key metabolic enzymes have revealed that the compound can effectively inhibit stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and cancer progression. This inhibition could provide a novel approach to managing metabolic diseases and cancer .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Structure | Contains a methyl group that may alter biological activity |
| 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Structure | Additional methyl group at a different position affecting solubility |
| Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-y}acetate hydrochloride | Structure | Contains an ester group potentially altering reactivity |
The distinct properties of this compound compared to these compounds suggest unique mechanisms of action and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
